molecular formula C14H21N3 B11823733 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine

4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B11823733
M. Wt: 231.34 g/mol
InChI Key: ULHCFVWKBACDOC-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two pyrrolidine groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Substitution Reactions: The introduction of pyrrolidine groups can be achieved through nucleophilic substitution reactions. Pyrrolidine can react with halogenated pyridine derivatives under basic conditions to form the desired product.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s pyrrolidine groups can interact with binding sites on proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl and second pyrrolidine group, leading to different chemical and biological properties.

    4-Methylpyridine: Lacks the pyrrolidine groups, resulting in a simpler structure with different reactivity.

    2,5-Dipyrrolidinylpyridine: Similar but without the methyl group, affecting its steric and electronic properties.

Uniqueness

4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of both pyrrolidine groups and the methyl group, which confer specific steric and electronic characteristics. These features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C14H21N3/c1-11-9-14(17-7-2-3-8-17)16-10-12(11)13-5-4-6-15-13/h9-10,13,15H,2-8H2,1H3

InChI Key

ULHCFVWKBACDOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2)N3CCCC3

Origin of Product

United States

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